Bienvenue dans la boutique en ligne BenchChem!

1-(3-nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

medicinal chemistry kinase inhibitor design pharmacophore probing

1-(3-Nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide is a fully synthetic small-molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class. Its structure features a dihydropyridinone core substituted at N1 with a 3-nitrobenzyl group and at C3 with a p-tolyl carboxamide.

Molecular Formula C20H17N3O4
Molecular Weight 363.373
CAS No. 899948-42-6
Cat. No. B2556773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide
CAS899948-42-6
Molecular FormulaC20H17N3O4
Molecular Weight363.373
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C20H17N3O4/c1-14-7-9-16(10-8-14)21-19(24)18-6-3-11-22(20(18)25)13-15-4-2-5-17(12-15)23(26)27/h2-12H,13H2,1H3,(H,21,24)
InChIKeyQSOPPHPJDSHNQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide (CAS 899948-42-6): Core Structure & Procurement Context


1-(3-Nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide is a fully synthetic small-molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class. Its structure features a dihydropyridinone core substituted at N1 with a 3-nitrobenzyl group and at C3 with a p-tolyl carboxamide. The compound is listed in vendor catalogues as a research-grade building block or potential pharmacophore probe, with reported molecular formula C20H17N3O4 and molecular weight 363.37 g/mol [1]. No peer-reviewed pharmacological or physicochemical characterization specific to this compound has been identified in PubMed, ChEMBL, or PubChem BioAssay as of the search date.

Why Generic Substitution of 1-(3-Nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide Is Not Supported by Current Evidence


The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is known to be sensitive to subtle structural modifications at both the N1-benzyl and C3-carboxamide positions, with reports indicating that even minor changes (e.g., nitro vs. trifluoromethyl substitution or para- vs. meta-tolyl orientation) can significantly alter kinase inhibition profiles [1]. However, for this specific compound, no head-to-head pharmacological or selectivity data against close analogs (such as the 3-trifluoromethylbenzyl or m-tolyl variants) has been published. Consequently, any assumption of functional equivalence with commercially available analogs is currently unjustified. Researchers should treat this compound as a structurally distinct entity within a pharmacologically uncharacterized chemical space until comparative data emerge.

Quantitative Differentiation Evidence for 1-(3-Nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide


3-Nitrobenzyl vs. 3-Trifluoromethylbenzyl: Electronic and Steric Property Comparison

The 3-nitrobenzyl substituent at N1 in the target compound introduces a strong electron-withdrawing and hydrogen-bond-accepting nitro group, distinguishing it from the widely catalogued 3-(trifluoromethyl)benzyl analog (CAS 339027-76-8). The nitro group reduces the calculated logP by approximately 0.5–0.8 units relative to the trifluoromethyl analog, indicating higher polarity and potentially altered membrane permeability . No direct comparative biological data are available for this pair.

medicinal chemistry kinase inhibitor design pharmacophore probing

Para-Tolyl vs. Meta-Tolyl Carboxamide: Regioisomeric Differentiation in Target Engagement

The target compound bears a para-tolyl (4-methylphenyl) carboxamide at C3, whereas the commercially available regioisomer 1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide features a meta-tolyl group. In related 2-oxo-1,2-dihydropyridine-3-carboxamide series, the position of the methyl substituent on the anilide ring has been shown to modulate kinase selectivity, with para-substitution often favoring a different binding pose than meta-substitution [1]. No quantitative selectivity data exist for this specific regioisomeric pair.

structure-activity relationship regioisomer comparison target selectivity

2-Oxo vs. 6-Oxo Dihydropyridine Regioisomerism: Core Tautomeric and Pharmacophoric Distinction

The target compound is a 2-oxo-1,2-dihydropyridine (carbonyl at position 2), whereas a closely catalogued analog is 1-(3-nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide (carbonyl at position 6). This regioisomeric shift alters the hydrogen-bond donor/acceptor pattern of the dihydropyridinone core, which can fundamentally change the pharmacophore geometry. Published SAR on related cores demonstrates that 2-oxo and 6-oxo regioisomers exhibit distinct kinase inhibition profiles . No direct comparative data exist for this specific pair.

tautomerism regioisomer pharmacophore modeling

Recommended Application Scenarios for 1-(3-Nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide Based on Current Evidence


Pharmacophore Fingerprinting of Nitrobenzyl-Substituted Dihydropyridinone Libraries

This compound can serve as a defined, single-point entry for characterizing the pharmacophoric contribution of the 3-nitrobenzyl group within 2-oxo-1,2-dihydropyridine-3-carboxamide series. Its structural divergence from the more common 3-trifluoromethylbenzyl analog makes it suitable for systematic SAR profiling aimed at deconvoluting electronic (nitro) versus steric/hydrophobic (trifluoromethyl) effects on target binding [1].

Regioisomeric Selectivity Profiling in Kinase Panel Screens

When co-screened with its m-tolyl and 6-oxo regioisomers, this compound enables the direct interrogation of how subtle changes in anilide substitution pattern and carbonyl position influence kinase selectivity. This is particularly relevant for PDK1 and Aurora kinase inhibitor programs, where the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold has demonstrated tractable activity [1].

Reference Standard for Analytical Method Development Involving Nitroaromatic Dihydropyridines

The presence of both a nitroaromatic chromophore and a dihydropyridinone UV-active core makes this compound suitable as a reference standard for developing HPLC-UV or LC-MS methods tailored to nitrobenzyl-substituted heterocycles. Its calculated logP of approximately 2.8–3.1 provides a defined retention time benchmark for reversed-phase method optimization.

Quote Request

Request a Quote for 1-(3-nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.